molecular formula C6H7NO2S B1586466 Methyl 4-aminothiophene-3-carboxylate CAS No. 69363-85-5

Methyl 4-aminothiophene-3-carboxylate

Cat. No. B1586466
CAS RN: 69363-85-5
M. Wt: 157.19 g/mol
InChI Key: BUFZZXCVOFBHLS-UHFFFAOYSA-N
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Patent
US08258119B2

Procedure details

Methyl 4-aminothiophene-3-carboxylate hydrochloride (290 mg) was dissolved in water (20 mL) and basified with ammonia solution. The solution was extracted with chloroform and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent to give the product as pale yellow color oil (150 mg, 65%). 1H NMR (400 MHz, CDCl3): δ 7.92 (1H, d, J=3.6 Hz), 6.08 (1H, d, J=3.6 Hz), 4.79 (2H, br s), 3.85 (3H, s).
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
65%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][S:6][CH:7]=1.N>O>[NH2:2][C:3]1[C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][S:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
Cl.NC=1C(=CSC1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform
WASH
Type
WASH
Details
the combined chloroform layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated the solvent

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CSC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.